

Tyrphostin 47 off-target effects and kinase selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tyrphostin 47	
Cat. No.:	B038317	Get Quote

Technical Support Center: Tyrphostin 47

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **Tyrphostin 47**. The information focuses on the compound's off-target effects and kinase selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **Tyrphostin 47**?

Tyrphostin 47 is a protein tyrosine kinase inhibitor.[1][2] It is described as a non-specific inhibitor of With-No-Lysine (K) kinase 1 (WNK1) and also inhibits the epidermal growth factor receptor (EGFR) kinase.[3][4][5]

Q2: What are the known off-target effects of **Tyrphostin 47**?

Published research on the comprehensive kinase selectivity of **Tyrphostin 47** is limited. However, studies have indicated the following potential off-target effects:

- p38 MAPK Pathway: **Tyrphostin 47** has been shown to significantly inhibit Shiga toxin 1-induced p38 mitogen-activated protein kinase (MAPK) phosphorylation.[1][4][6] This suggests that the p38 MAPK signaling pathway may be an off-target of **Tyrphostin 47**.
- Smooth Muscle Cell Proliferation: The compound has been observed to inhibit the proliferation of smooth muscle cells.[1][7]



It is important to note that the broader family of tyrphostins exhibits varied selectivity profiles. For instance, Tyrphostin 25 and Tyrphostin 51 did not inhibit Shiga toxin 1-induced responses, unlike **Tyrphostin 47**.[1][6] This highlights the unique activity of individual tyrphostin compounds.

Q3: Is there a comprehensive kinase selectivity profile for **Tyrphostin 47** available?

A comprehensive, publicly available kinase screening panel with IC50 values for **Tyrphostin 47** against a wide range of kinases is not readily available in the scientific literature.[3][8] Researchers should empirically determine the selectivity of **Tyrphostin 47** in their experimental system.

Q4: How does the kinase selectivity of **Tyrphostin 47** compare to other tyrphostins?

While direct comparative screening data for **Tyrphostin 47** is scarce, data for other members of the tyrphostin family illustrate the diverse selectivity within this class of inhibitors. For example, Tyrphostin AG1478 is a highly selective inhibitor of EGFR.[3][9] The table below summarizes the inhibitory activity of several tyrphostins against various receptor tyrosine kinases, providing a context for the potential selectivity of **Tyrphostin 47**.

Quantitative Data Summary

Table 1: Known Inhibitory Activity of **Tyrphostin 47**

Target	Assay Type	Value	Reference
WNK1	Kinase Assay	K_i_ = 12.7 μM	[10]
EGFR	Kinase Activity	Inhibitor	[4][5]
р38 МАРК	Cellular Assay	Inhibits Phosphorylation	[1][4][6]

Table 2: Comparative IC50 Values of Other Tyrphostins Against Receptor Tyrosine Kinases (μM)



Tyrphostin	EGFR	PDGFR	VEGFR2	HER2/ErbB2
Tyrphostin A1	>1250	-	-	-
Tyrphostin A9	460	0.5	-	-
AG490	0.1	-	-	13.5
AG1478	0.003	>100	-	-
AG879	>500	>100	-	1

Data compiled from various sources. For direct comparison, compounds should be tested under identical experimental conditions.

Troubleshooting Guide

Troubleshooting & Optimization

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Observed Issue	Potential Cause	Recommended Action
Unexpected cellular effects not consistent with WNK1 or EGFR inhibition.	Off-target effects on other kinases, such as p38 MAPK, or other cellular proteins.	1. Perform a Western blot to check the phosphorylation status of p38 MAPK and other suspected off-target kinases. 2. Conduct a broad in vitro kinase screening panel to identify potential off-target interactions. 3. Use a structurally different WNK1 or EGFR inhibitor as a control to confirm that the observed phenotype is on-target.
Inconsistent IC50 values between experiments.	1. Degradation of Tyrphostin 47 stock solution. 2. Variability in cell culture conditions (e.g., cell density, serum concentration). 3. Inconsistent ATP concentration in in vitro kinase assays.	1. Prepare fresh stock solutions of Tyrphostin 47 in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C. 2. Standardize cell seeding density, serum percentage, and incubation times. 3. For ATP-competitive inhibitors, ensure the ATP concentration is consistent and ideally close to the K_m_ of the kinase.
No significant inhibition of the target kinase in a cell-based assay.	1. Poor cell permeability of Tyrphostin 47. 2. The target kinase is not active or is not a primary driver of the signaling pathway in the chosen cell line.	1. Confirm target engagement in cells using a method like cellular thermal shift assay (CETSA). 2. Verify the expression and activity of the target kinase in your cell line using Western blot or an in vitro kinase assay with cell lysate.



Experimental Protocols & Methodologies

Below are detailed methodologies for key experiments to investigate the off-target effects and kinase selectivity of **Tyrphostin 47**.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the in vitro inhibitory activity of **Tyrphostin 47** against a purified kinase.

Materials:

- Purified recombinant kinase of interest
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
- Substrate (specific for the kinase)
- ATP
- Tyrphostin 47
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates

Procedure:

- Prepare serial dilutions of **Tyrphostin 47** in the kinase buffer.
- In a 384-well plate, add 1 μ L of the inhibitor solution (or DMSO for the vehicle control).
- Add 2 µL of the diluted kinase to each well.
- Add 2 μL of a substrate/ATP mixture to initiate the reaction. The ATP concentration should be optimized for the specific kinase, often near its K m value.
- Incubate the plate at room temperature for 60 minutes.



- To stop the kinase reaction and deplete the remaining ATP, add 5 μL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
- Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.
- Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phosphorylation Assay (Western Blot)

This method assesses the effect of **Tyrphostin 47** on the phosphorylation status of a target kinase (e.g., p38 MAPK) in a cellular context.

Materials:

- Cell line of interest
- · Cell culture medium
- Tyrphostin 47
- Stimulant (e.g., anisomycin to activate p38 MAPK)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels and blotting apparatus
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-kinase (e.g., anti-phospho-p38 MAPK) and anti-total-kinase (e.g., anti-total-p38 MAPK)



- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

- Seed cells in a multi-well plate and grow to 70-80% confluency.
- If necessary, starve cells in serum-free medium for 12-24 hours.
- Pre-treat cells with various concentrations of Tyrphostin 47 for 1-2 hours.
- Stimulate the cells with the appropriate agonist for a predetermined time to induce kinase phosphorylation.
- Wash cells with ice-cold PBS and lyse with lysis buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with the primary antibody against the phosphorylated form of the kinase.
- Incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the kinase or a housekeeping protein like GAPDH or β-actin.

Visualizations

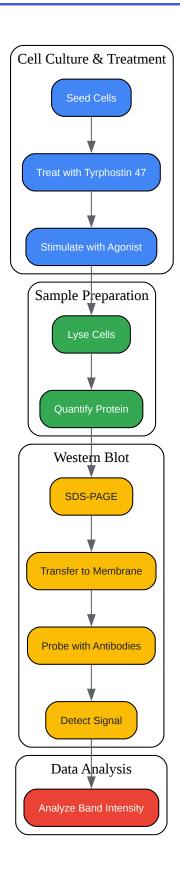




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In Vitro Kinase Assay Workflow

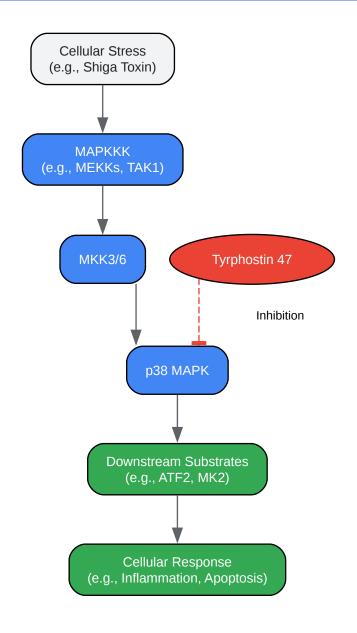




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Cellular Phosphorylation Assay Workflow





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Potential Off-Target Inhibition of p38 MAPK Pathway by Tyrphostin 47

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- To cite this document: BenchChem. [Tyrphostin 47 off-target effects and kinase selectivity].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038317#tyrphostin-47-off-target-effects-and-kinase-selectivity]

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